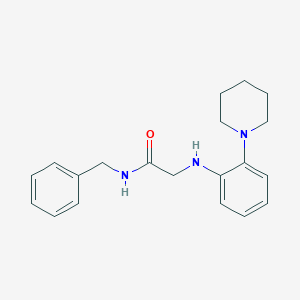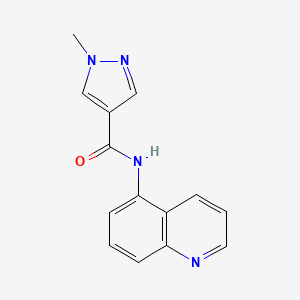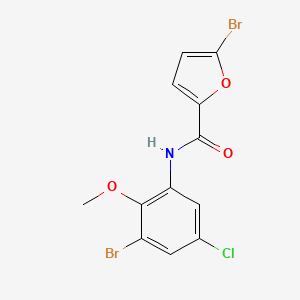
(2-Amino-2-oxoethyl) 3-(cyclohexylsulfanylmethyl)-1-benzofuran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-2-oxoethyl) 3-(cyclohexylsulfanylmethyl)-1-benzofuran-2-carboxylate, also known as ABBC, is a novel compound that has been synthesized and studied for its potential applications in scientific research. ABBC belongs to the class of benzofuran derivatives and has shown promising results in various biochemical and physiological studies.
作用機序
The mechanism of action of (2-Amino-2-oxoethyl) 3-(cyclohexylsulfanylmethyl)-1-benzofuran-2-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which play a crucial role in gene expression and cell proliferation. This compound has also been shown to inhibit the activity of protein kinases, which are involved in various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. This compound has been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. In neuroscience, this compound has been shown to improve cognitive function and protect against neuronal damage. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
実験室実験の利点と制限
(2-Amino-2-oxoethyl) 3-(cyclohexylsulfanylmethyl)-1-benzofuran-2-carboxylate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound also has a relatively low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, this compound has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis.
将来の方向性
There are several future directions for the study of (2-Amino-2-oxoethyl) 3-(cyclohexylsulfanylmethyl)-1-benzofuran-2-carboxylate. One potential direction is the development of this compound-based drugs for the treatment of cancer and other diseases. Another potential direction is the study of this compound in combination with other drugs or therapies to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research fields. This compound has been studied for its potential applications in cancer research, neuroscience, and drug discovery. This compound has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis. Further studies are needed to fully understand the potential of this compound in various scientific research fields.
合成法
The synthesis of (2-Amino-2-oxoethyl) 3-(cyclohexylsulfanylmethyl)-1-benzofuran-2-carboxylate involves the reaction of 3-(cyclohexylsulfanylmethyl)-1-benzofuran-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal and subsequent reaction with ethylamine. The resulting product is this compound, which is a white crystalline powder with a melting point of 178-180°C.
科学的研究の応用
(2-Amino-2-oxoethyl) 3-(cyclohexylsulfanylmethyl)-1-benzofuran-2-carboxylate has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. This compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis in various cancer cell lines. In neuroscience, this compound has been studied for its potential neuroprotective effects and has shown to improve cognitive function in animal models. This compound has also been studied for its potential as a drug discovery tool, as it can be used as a lead compound for the development of new drugs.
特性
IUPAC Name |
(2-amino-2-oxoethyl) 3-(cyclohexylsulfanylmethyl)-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c19-16(20)10-22-18(21)17-14(11-24-12-6-2-1-3-7-12)13-8-4-5-9-15(13)23-17/h4-5,8-9,12H,1-3,6-7,10-11H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWDNWNHZMOFIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC2=C(OC3=CC=CC=C32)C(=O)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone](/img/structure/B7477108.png)
![Ethyl 4-[4-[(4-methylsulfonylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477129.png)
![1-(4-Methoxyphenyl)-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole](/img/structure/B7477135.png)
![2-[[4-(3-chloro-4-methoxyphenyl)-5-(5-chloro-2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-ethylacetamide](/img/structure/B7477136.png)

![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(propan-2-ylcarbamoyl)acetamide](/img/structure/B7477148.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)-1,3-benzothiazole](/img/structure/B7477160.png)
![5-[(4-Chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole](/img/structure/B7477167.png)
![7-Methyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7477170.png)
![[4-(1,3,4-oxadiazol-2-yl)phenyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7477185.png)
![1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7477190.png)

![2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B7477196.png)